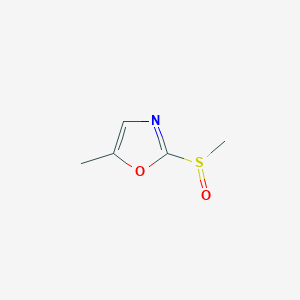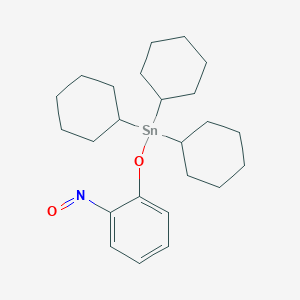
4-Hydroxy-1,3-bis(4-methoxyphenyl)-2-methyl-4-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1,3-bis(4-methoxyphenyl)-2-methyl-4-phenylbutan-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,3-bis(4-methoxyphenyl)-2-methyl-4-phenylbutan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form an intermediate, which is then further reacted with other reagents to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,3-bis(4-methoxyphenyl)-2-methyl-4-phenylbutan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
4-Hydroxy-1,3-bis(4-methoxyphenyl)-2-methyl-4-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Hydroxy-1,3-bis(4-methoxyphenyl)-2-methyl-4-phenylbutan-1-one exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(4-methoxyphenyl)butan-1-one: Shares a similar core structure but lacks the hydroxy and phenyl groups.
1,3-Bis(4-methoxyphenyl)thiourea: Contains similar aromatic rings but has a thiourea group instead of the ketone and hydroxy groups.
Uniqueness
4-Hydroxy-1,3-bis(4-methoxyphenyl)-2-methyl-4-phenylbutan-1-one is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
62117-82-2 |
|---|---|
Molecular Formula |
C25H26O4 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-hydroxy-1,3-bis(4-methoxyphenyl)-2-methyl-4-phenylbutan-1-one |
InChI |
InChI=1S/C25H26O4/c1-17(24(26)20-11-15-22(29-3)16-12-20)23(18-9-13-21(28-2)14-10-18)25(27)19-7-5-4-6-8-19/h4-17,23,25,27H,1-3H3 |
InChI Key |
YGGHTJBVVAIPCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)C(C2=CC=CC=C2)O)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


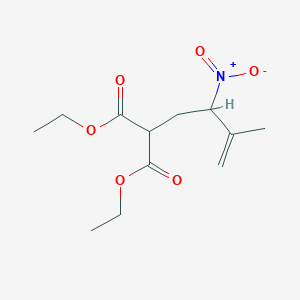
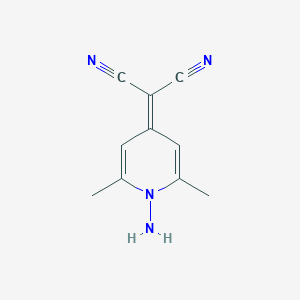
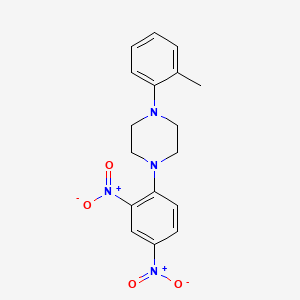
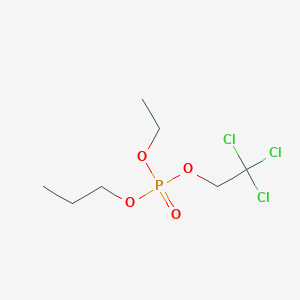
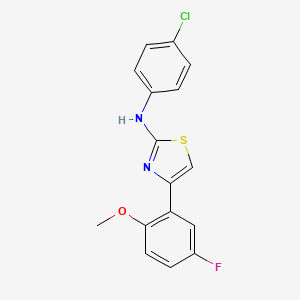
![3-Methylbutyl 2-[(tripropylsilyl)oxy]propanoate](/img/structure/B14535879.png)
![2H-Indol-2-one, 1,3-dihydro-3-[1-(1-methyl-1H-indol-3-yl)-2-oxopropyl]-](/img/structure/B14535881.png)
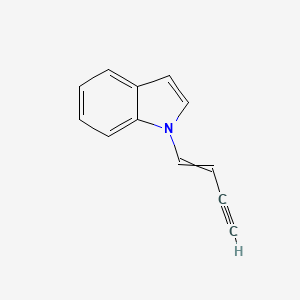
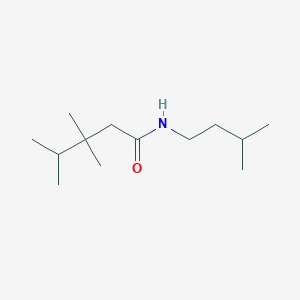
![N-[2-Bromo-1-(3-methoxyphenyl)propyl]benzenesulfonamide](/img/structure/B14535901.png)
![2-[(E)-(2-Methylbutan-2-yl)diazenyl]butan-2-ol](/img/structure/B14535902.png)
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[1-(4-methylphenyl)ethyl]-](/img/structure/B14535907.png)
